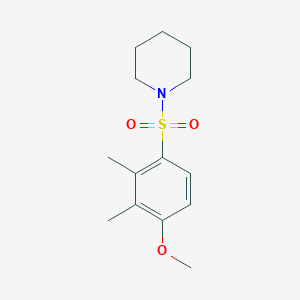

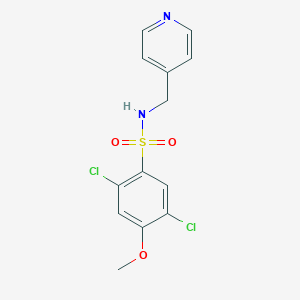

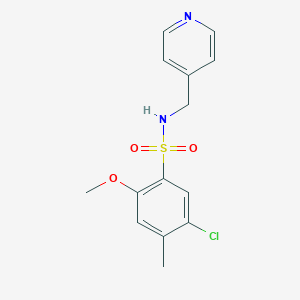

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether, also known as SR-127, is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular diseases.

Mecanismo De Acción

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ERs) and modulating their activity. It has a higher affinity for ERα than ERβ and can act as an agonist or antagonist depending on the tissue and cellular context. In breast cancer cells, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as an antagonist by blocking the activity of estrogen on ERα, thereby inhibiting cell growth. In bone cells, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as an agonist by activating ERα and promoting bone formation.

Biochemical and Physiological Effects:

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to increase bone mineral density and reduce bone resorption in animal models of osteoporosis. It has also been shown to reduce atherosclerosis and improve lipid metabolism in animal models of cardiovascular disease. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells and reduce the risk of breast cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is its high selectivity for ERα over ERβ, which allows for targeted modulation of estrogen receptor activity. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has a long half-life, which allows for less frequent dosing in animal models. However, one of the limitations of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.

Direcciones Futuras

There are several future directions for research on 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. One direction is to further investigate its potential therapeutic applications in breast cancer, osteoporosis, and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. Additionally, future studies could focus on improving the solubility of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in aqueous solutions to facilitate its administration in animal studies. Finally, further studies could investigate the potential side effects of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether and its long-term safety profile.

Métodos De Síntesis

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the protection of the phenol group of 2,3-dimethylphenol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The protected phenol is then converted into the corresponding sulfonamide using piperidine and chlorosulfonic acid. The final step involves the removal of the protecting group using an acid catalyst to obtain 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether.

Aplicaciones Científicas De Investigación

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in breast cancer cells by inhibiting the growth of estrogen receptor-positive breast cancer cells. It has also been shown to have potential applications in the treatment of osteoporosis by increasing bone mineral density and reducing bone resorption. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been studied for its potential cardiovascular benefits by reducing atherosclerosis and improving lipid metabolism.

Propiedades

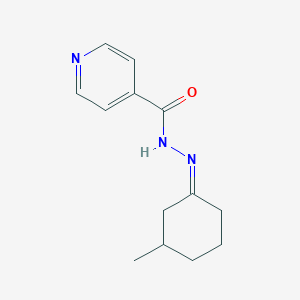

Fórmula molecular |

C14H21NO3S |

|---|---|

Peso molecular |

283.39 g/mol |

Nombre IUPAC |

1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C14H21NO3S/c1-11-12(2)14(8-7-13(11)18-3)19(16,17)15-9-5-4-6-10-15/h7-8H,4-6,9-10H2,1-3H3 |

Clave InChI |

BLRARSRULWBPKV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCC2)OC |

SMILES canónico |

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCC2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)